molecular formula C22H19N3 B5546871 2-phenyl-N-(2-phenylethyl)quinazolin-4-amine

2-phenyl-N-(2-phenylethyl)quinazolin-4-amine

Cat. No.: B5546871
M. Wt: 325.4 g/mol
InChI Key: ZPBRITYUMNFHMB-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-phenylethyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-phenylethyl)quinazolin-4-amine typically involves the condensation of anthranilic acid derivatives with appropriate amines. One common method includes the reaction of 2-aminobenzophenone with phenylethylamine under acidic conditions to form the quinazoline core . The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization.

Industrial Production Methods

Industrial production of quinazoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired product. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2-phenylethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By blocking these enzymes, the compound can exert anticancer and anti-inflammatory effects . Additionally, it may interact with DNA and RNA, leading to antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-(2-phenylethyl)quinazolin-4-amine stands out due to its specific substitution pattern, which imparts unique biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .

Properties

IUPAC Name

2-phenyl-N-(2-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3/c1-3-9-17(10-4-1)15-16-23-22-19-13-7-8-14-20(19)24-21(25-22)18-11-5-2-6-12-18/h1-14H,15-16H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBRITYUMNFHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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